molecular formula C7H6N2O2S2 B14647691 Carbamodithioic acid, (4-nitrophenyl)- CAS No. 46233-68-5

Carbamodithioic acid, (4-nitrophenyl)-

Cat. No.: B14647691
CAS No.: 46233-68-5
M. Wt: 214.3 g/mol
InChI Key: KKLKJHXLJHOAIH-UHFFFAOYSA-N
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Description

Carbamodithioic acid derivatives are organosulfur compounds characterized by a dithiocarbamate group (-NHCSSH). The (4-nitrophenyl)- variant incorporates a nitro-substituted phenyl ring, which enhances its electron-withdrawing properties and reactivity.

Properties

IUPAC Name

(4-nitrophenyl)carbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c10-9(11)6-3-1-5(2-4-6)8-7(12)13/h1-4H,(H2,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLKJHXLJHOAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439857
Record name Carbamodithioic acid, (4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46233-68-5
Record name Carbamodithioic acid, (4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (4-nitrophenyl)-, typically involves the reaction of 4-nitrophenyl chloroformate with a suitable amine under controlled conditions. For instance, 4-nitrophenyl cyclopropylcarbamate can be prepared by reacting 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature . This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of carbamodithioic acid, (4-nitrophenyl)-, involves its interaction with molecular targets through nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amine, which can then participate in further biochemical reactions. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of Carbamodithioic acid, (4-nitrophenyl)- analogs and related nitrophenyl-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Carbamodithioic acid, (4-nitrophenyl)- (hypothetical) C₇H₆N₂O₂S₂ 214.27 Not available Core dithiocarbamate with nitroaryl group
Carbamothioic acid, (4-nitrophenyl)-, S-[4-(trifluoromethyl)phenyl] ester C₁₄H₉F₃N₂O₂S 326.29 77499-98-0 Trifluoromethyl substitution; ester form
Methyl (4-nitrophenyl)carbamate C₈H₈N₂O₄ 196.16 1943-87-9 Carbamate ester; stable crystalline form
Ethyl (4-nitrophenyl)carbamate C₉H₁₀N₂O₄ 210.19 2621-73-0 Ethoxy group; higher lipophilicity
Zineb (Carbamodithioic acid, 1,2-ethanediylbis-, Zn complex) C₄H₆N₂S₄Zn 275.75 12427-38-2 Zinc coordination; fungicidal use
Key Observations:
  • Electron-Withdrawing Effects: The nitro group in all compounds enhances reactivity toward nucleophilic substitutions or redox reactions. For example, highlights the rapid conversion of 4-nitrophenyl boronic acid to 4-nitrophenol under oxidative conditions, a trend that may extend to nitro-substituted carbamodithioic acids .
  • Steric and Electronic Modifications : The S-[4-(trifluoromethyl)phenyl] ester () introduces steric bulk and electron-withdrawing CF₃, likely reducing hydrolysis rates compared to methyl/ethyl carbamates .

Reactivity and Stability

  • Hydrolysis Sensitivity : Methyl and ethyl carbamates () are susceptible to hydrolysis under basic conditions due to the labile carbamate linkage. In contrast, dithiocarbamates (e.g., zineb) exhibit greater stability unless exposed to strong acids or oxidizers .
  • pH-Dependent Behavior: notes that nitrophenyl boronic acid derivatives show enhanced reactivity at alkaline pH (~11), a trend that may apply to carbamodithioic acid analogs in aqueous environments .

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